molecular formula C8H11NO2S B13288372 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

Cat. No.: B13288372
M. Wt: 185.25 g/mol
InChI Key: UPJNCXVKMJEXNF-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a thiazole-containing carboxylic acid characterized by a branched propanoic acid backbone and a substituted 1,3-thiazole ring. The compound’s structure includes a methyl group at the 2-position of the thiazole ring and a second methyl group at the α-carbon of the propanoic acid moiety.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-9-4-6(12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

UPJNCXVKMJEXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core features with several thiazole-carboxylic acid derivatives, differing in substituents, chain length, or functional groups:

Compound Name Key Structural Features Biological/Chemical Relevance Source
3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid Butanoic acid chain (vs. propanoic acid) Agrochemical intermediates
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives Amino-linked p-tolyl group on thiazole Antimycobacterial activity
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine core (vs. thiazole) Anxiolytic effects via mGlu5 antagonism
Fluazifop Phenoxypropanoic acid with trifluoromethyl group Herbicidal activity

Key Observations :

  • Substituent Effects: Amino-linked derivatives () exhibit antimycobacterial properties, suggesting that nitrogen-containing substituents enhance bioactivity . In contrast, MPEP’s pyridine core demonstrates divergent pharmacological targets .
  • Agrochemical Relevance : Fluazifop () highlights the importance of electron-withdrawing groups (e.g., trifluoromethyl) in herbicidal activity, a feature absent in the target compound .
Physicochemical Properties
  • Molecular Weight : ~199.25 g/mol (estimated for target compound).
  • Analogues: 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid: MW 196.22 g/mol (slightly lower due to shorter chain) . Fluazifop: MW 383.3 g/mol (higher due to trifluoromethyl and phenoxy groups) .

Solubility: The target compound’s methyl groups may reduce water solubility compared to polar derivatives (e.g., amino acids in ) .

Biological Activity

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid (CAS No. 2025556-80-1) is a thiazole-containing compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C7H9NO2S
  • Molecular Weight : 171.21 g/mol
  • IUPAC Name : 2-methyl-2-(thiazol-5-yl)propanoic acid
  • Physical Form : Powder

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. Below are the key areas of activity:

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing various thiazole compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest a promising role for thiazole derivatives in developing new antimicrobial agents .

Anti-inflammatory Activity

Thiazole compounds have also been linked to anti-inflammatory effects. A study indicated that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . The specific mechanisms involve modulation of signaling pathways associated with inflammation.

Anticancer Properties

The anticancer potential of thiazole derivatives is another area of active research. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms . Notably, these compounds have been observed to inhibit mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells.

Case Studies

  • Inhibition of HSET : A recent study highlighted the ability of thiazole derivatives to inhibit HSET with an IC50 value in the micromolar range, showcasing their potential as anticancer agents . This inhibition leads to the induction of multipolar spindles in cancer cells, resulting in cell death.
  • Antimicrobial Efficacy : Another investigation into thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, supporting their use as novel antibacterial agents .

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